molecular formula C11H13Cl3N2O B6302904 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride CAS No. 2270905-27-4

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride

Cat. No. B6302904
CAS RN: 2270905-27-4
M. Wt: 295.6 g/mol
InChI Key: HSDVDUOPFFSRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride” is a chemical compound with the CAS Number: 861038-72-4 . It has a molecular weight of 351.7 and its linear formula is C15H21Cl3N2O .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Quinoline Ring Systems

The compound is related to 2-chloroquinoline-3-carbaldehyde, a chemical that has been extensively studied for its role in the synthesis of quinoline ring systems . Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their high medicinal and pharmaceutical properties .

Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems

The compound can also be used in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . These systems have various applications in the field of medicinal chemistry due to their diverse biological activities .

Biological Evaluation

The compound, like other quinoline derivatives, can be evaluated for various biological activities. Quinoline ring systems have shown anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .

Synthetic Applications

The compound can be used in synthetic applications to enhance the biological and medicinal properties of heterocyclic compounds . For instance, it can be used as a tyrokinase PDGF-RTK inhibitor, inositol 50-phosphatase (SH2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

Pharmaceutical Research

The compound can be used in pharmaceutical research due to its potential medicinal properties. Quinoline derivatives have been found in many types of natural products, drugs, and synthetic heterocyclic compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is the two-pore domain potassium channel TRESK . This channel plays a crucial role in maintaining the resting membrane potential and regulating neuronal excitability.

Mode of Action

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride acts as an activator of the TRESK channel . By activating this channel, it increases potassium ion conductance, which leads to hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability.

Pharmacokinetics

Similar compounds have shown good inhibitory activity , suggesting that they may have favorable pharmacokinetic properties.

properties

IUPAC Name

2-(5-chloroquinolin-8-yl)oxyethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O.2ClH/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11;;/h1-4,6H,5,7,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDVDUOPFFSRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCCN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.